An In-depth Technical Guide to 4-Ethyl-2-fluoroaniline
An In-depth Technical Guide to 4-Ethyl-2-fluoroaniline
CAS Number: 821791-69-9
This technical guide provides comprehensive information on 4-Ethyl-2-fluoroaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its potential applications in the pharmaceutical industry.
Compound Data and Properties
4-Ethyl-2-fluoroaniline is a substituted aniline derivative. The strategic placement of ethyl and fluoro groups on the aniline ring makes it a valuable building block in the synthesis of complex organic molecules. Its properties are summarized below.
Table 1: Physicochemical Properties of 4-Ethyl-2-fluoroaniline
| Property | Value | Source(s) |
| CAS Number | 821791-69-9 | [1][2][3] |
| Molecular Formula | C₈H₁₀FN | [1][2] |
| Molecular Weight | 139.17 g/mol | [2] |
| IUPAC Name | 4-ethyl-2-fluoroaniline | [1] |
| Synonyms | Benzenamine, 4-ethyl-2-fluoro- | N/A |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [1] |
Table 2: Chemical Identifiers for 4-Ethyl-2-fluoroaniline
| Identifier | Value | Source(s) |
| InChI | 1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | [1] |
| InChI Key | CORZDGJEVGIUAR-UHFFFAOYSA-N | [1] |
| SMILES | CCC1=CC=C(N)C(F)=C1 | N/A |
Synthesis and Experimental Protocols
The synthesis of 4-Ethyl-2-fluoroaniline is most commonly achieved through the reduction of its corresponding nitro precursor, 4-Ethyl-1-fluoro-2-nitrobenzene. This two-step process, involving nitration followed by reduction, is a standard procedure in the synthesis of aromatic amines.
Proposed Synthetic Pathway
A logical synthetic route starts from m-fluoroacetophenone, which undergoes nitration, reduction of the ketone, iodination, and a final reduction to yield the nitro intermediate. This intermediate is then reduced to the target aniline. A simplified and common laboratory-scale approach involves the direct reduction of the commercially available nitro compound.
Experimental Protocol: Reduction of 4-Ethyl-1-fluoro-2-nitrobenzene
This protocol is adapted from a general procedure for the reduction of substituted nitroaromatics.[4]
Materials and Equipment:
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4-Ethyl-1-fluoro-2-nitrobenzene (1.0 eq)
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10% Palladium on carbon (Pd/C) (approx. 0.01 eq)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
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Round-bottom flask
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Magnetic stirrer
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Filtration apparatus (e.g., Buchner funnel with celite or syringe filter)
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 4-Ethyl-1-fluoro-2-nitrobenzene in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon to the solution.
-
Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed. This process typically takes 2-4 hours.[4]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the solid palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether, to yield pure 4-Ethyl-2-fluoroaniline.
Applications in Research and Drug Development
Fluoroaniline derivatives are crucial building blocks in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability.[5]
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Pharmaceutical Intermediates: 4-Ethyl-2-fluoroaniline serves as a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] While specific drugs derived from this exact molecule are not prominently documented in public literature, its structural motifs are found in compounds investigated for various therapeutic areas.
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the development of new herbicides and pesticides.[5][6]
-
Structure-Activity Relationship (SAR) Studies: The ethyl and fluoro substituents provide specific steric and electronic properties that are useful for medicinal chemists to probe biological targets and optimize lead compounds. For instance, related compounds like N-Ethyl-4-fluoroaniline have shown antitubercular activity.[7] The substitution pattern on the aniline ring is a key factor in determining the biological activity of the final compound.
Safety and Handling
Hazard Identification:
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Causes skin irritation (H315).[1]
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Causes serious eye irritation (H319).[1]
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May cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[1]
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[1]
-
Store in a well-ventilated place. Keep container tightly closed.
It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Logical Workflow for Compound Utilization
The general workflow for utilizing 4-Ethyl-2-fluoroaniline in a research or drug development context involves several logical steps, from initial synthesis to biological evaluation.
References
- 1. 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 | Benchchem [benchchem.com]
- 2. 4-Ethyl-2-fluoroaniline | C8H10FN | CID 21161339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ethyl-2-fluoroaniline | 821791-69-9 [chemicalbook.com]
- 4. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Ethyl-4-fluoroaniline [myskinrecipes.com]
- 7. biosynth.com [biosynth.com]
